molecular formula C11H21NO B13242660 3-((Tetrahydro-2h-pyran-4-yl)methyl)piperidine

3-((Tetrahydro-2h-pyran-4-yl)methyl)piperidine

Cat. No.: B13242660
M. Wt: 183.29 g/mol
InChI Key: KIYFBFODLKVKSY-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine is a compound that features a piperidine ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine can be achieved through several synthetic routes. One common method involves the ring-expansion of monocyclopropanated pyrroles and furans. This process is stereoselective, scalable, and metal-free, featuring a cyclopropylcarbinyl cation rearrangement as the key step. The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved, leading to the formation of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of readily available starting materials and efficient catalytic systems. For example, the use of hexamethylenetetramine (HMTA) as a catalyst in a one-pot synthesis of pyran derivatives has been reported. This method involves the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds under aqueous conditions .

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as a neuroprotectant by inhibiting specific enzymes or receptors involved in neurodegenerative diseases. The compound’s structure allows it to interact with GABA receptors, influencing neurotransmitter uptake and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.

    Piperidine: A six-membered ring containing five carbon atoms and one nitrogen atom.

Uniqueness

3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine is unique due to its combination of a piperidine ring and a tetrahydro-2H-pyran-4-ylmethyl group. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(oxan-4-ylmethyl)piperidine

InChI

InChI=1S/C11H21NO/c1-2-11(9-12-5-1)8-10-3-6-13-7-4-10/h10-12H,1-9H2

InChI Key

KIYFBFODLKVKSY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2CCOCC2

Origin of Product

United States

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